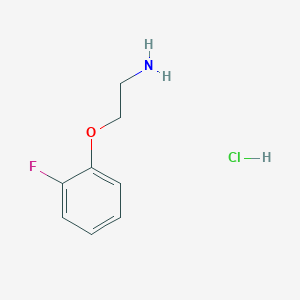

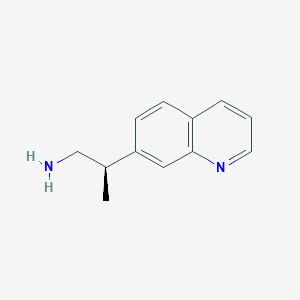

1-甲基-N-(4-(2-吗啉基-2-氧代乙基)苯基)-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole sulfonamides involves multiple steps, including the creation of a bidentate directing group for copper-mediated aerobic oxidative C(sp^2)-H bond amidation and sulfonamidation. Lee et al. (2016) explored the efficiency of 2-aminophenyl-1H-pyrazole as a directing group in producing various amides and sulfonamides in moderate to excellent yields under specific conditions (Lee et al., 2016). Additionally, the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline shows the versatility of related compounds in generating a wide range of derivatives with significant yields and the elucidation of their structures through spectroscopic data (Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole sulfonamides is characterized through various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. The study by Govindasamy and Gunasekaran (2015) on a similar sulfonamide compound provides insights into molecular structural parameters and vibrational frequencies, utilizing Density Functional Theory (DFT) for detailed analysis (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Pyrazole sulfonamides participate in various chemical reactions, offering a broad spectrum of biological activities. The synthesis of dihydropyrazoles from propargyl alcohol and N-sulfonylhydrazone, as described by Zhu et al. (2011), showcases the reactivity of these compounds in forming pyrazole derivatives through tandem reactions (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole sulfonamides, such as solubility, melting point, and stability, are crucial for their application in various fields. Although specific data on "1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide" are not available, studies on similar compounds provide valuable insights into how structural variations affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of pyrazole sulfonamides in chemical synthesis and pharmaceutical applications. The research on novel pyrazole-3,4-dicarboxamides bearing a sulfonamide moiety illustrates the compound's potential as carbonic anhydrase inhibitors, highlighting the relationship between structure and biological activity (Mert et al., 2015).

科学研究应用

抗疟疾和抗微生物活性

1-甲基-N-(4-(2-吗啉基-2-氧代乙基)苯基)-1H-吡唑-4-磺酰胺衍生物在抗疟疾和抗微生物活性方面显示出潜力。一项研究报道了合成基于吡唑的茴香啉衍生物,这些衍生物在体外显示出对疟原虫寨卡疟原虫的抗疟活性,同时对各种致病微生物表现出良好的抗菌活性 (Unnissa, Nisha, & Reddy, 2015)。

抗增殖活性

该化合物的另一个重要应用是在抗增殖活性方面。合成了吡唑-磺酰胺衍生物,并对其在HeLa和C6细胞系中的抗增殖活性进行了测试。这些化合物对大鼠脑肿瘤细胞(C6)表现出选择性作用,其中一些化合物显示出广谱抗肿瘤活性 (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014)。

碳酸酐酶同工酶的抑制

研究还强调了基于吡唑的磺酰胺衍生物在抑制人类碳酸酐酶(CA)同工酶I和II中的作用。这些化合物表现出有效的抑制活性,可能有助于治疗与这些酶相关的疾病 (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017)。

乙酰胆碱酯酶的抑制

此外,某些吡唑啉苯磺酰胺,包括吡唑和磺酰胺药效团,被合成并发现能抑制乙酰胆碱酯酶(AChE)酶。这些化合物还表现出低细胞毒性,使它们成为开发新的CA或AChE抑制剂的潜在候选药物 (Ozmen Ozgun et al., 2019)。

合成新型杂环化合物

该化合物已被用于合成具有潜在抗微生物活性的新型杂环化合物。这包括将吡唑衍生物与各种试剂处理,导致形成一系列具有抗微生物特性的产物 (El‐Emary, Al-muaikel, & Moustafa, 2002)。

铜介导反应

它还被用作铜介导反应的定向基团,特别是在C-H胺化和磺酰胺化中。这种应用在复杂有机分子的合成中具有重要意义 (Lee, Shen, Gutierrez, & Li, 2016)。

属性

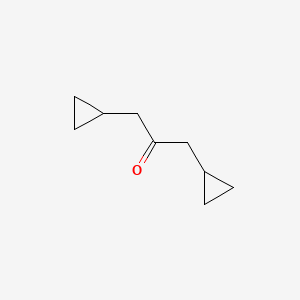

IUPAC Name |

1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-19-12-15(11-17-19)25(22,23)18-14-4-2-13(3-5-14)10-16(21)20-6-8-24-9-7-20/h2-5,11-12,18H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFQWOIVARETMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)

![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)